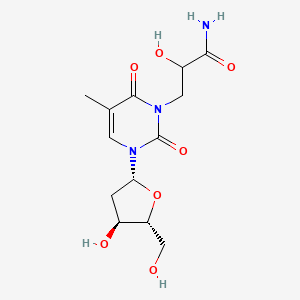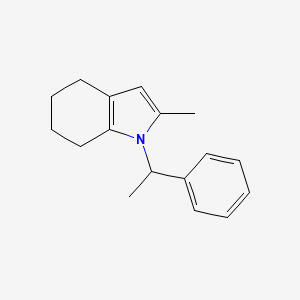![molecular formula C22H26N4O B14211488 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-78-8](/img/structure/B14211488.png)
1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indole core substituted with a pyrimidinyl group and a cyclopentyl-piperidinyl moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
The synthesis of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves multiple steps, typically starting with the formation of the indole core. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways for this compound would depend on its specific structure and the context of its application.
Comparaison Avec Des Composés Similaires
1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can be compared with other indole derivatives, such as:
1H-Indole-2,3-dione: Known for its use in synthesizing various bioactive compounds.
2-Cyclopropyl-1H-indole: Another indole derivative with potential biological activities.
The uniqueness of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Propriétés
Numéro CAS |
832734-78-8 |
|---|---|
Formule moléculaire |
C22H26N4O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]-1H-indole |
InChI |
InChI=1S/C22H26N4O/c1-2-4-19(3-1)26-11-8-20(9-12-26)27-22-24-14-18(15-25-22)16-5-6-21-17(13-16)7-10-23-21/h5-7,10,13-15,19-20,23H,1-4,8-9,11-12H2 |
Clé InChI |
YJMWAHDGJIEGRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC5=C(C=C4)NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)

![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)

![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)



![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)



